molecular formula C12H8ClN5O B10959485 3-chloro-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10959485
M. Wt: 273.68 g/mol
InChI Key: BULBYLFJZHDQBG-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxamide with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(4-pyridyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8ClN5O

Molecular Weight

273.68 g/mol

IUPAC Name

3-chloro-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8ClN5O/c13-9-10(17-18-7-1-4-15-11(9)18)12(19)16-8-2-5-14-6-3-8/h1-7H,(H,14,16,19)

InChI Key

BULBYLFJZHDQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)NC3=CC=NC=C3)Cl)N=C1

Origin of Product

United States

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